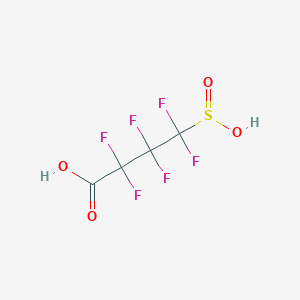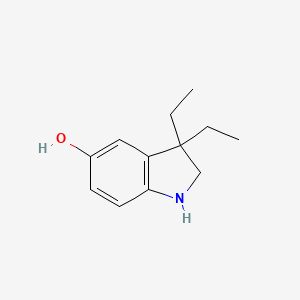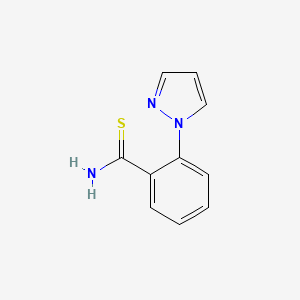![molecular formula C11H19Br B13155641 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13155641.png)
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The presence of a bromomethyl group and a butan-2-yl group attached to the bicyclo[3.1.0]hexane structure makes this compound unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor compound. For example, starting with 3-(butan-2-yl)bicyclo[3.1.0]hexane, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of methyl-substituted bicyclo[3.1.0]hexane.
Oxidation: Formation of alcohols or carboxylic acids.
科学研究应用
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[31
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the bromomethyl group is reduced to a methyl group, altering the compound’s chemical properties.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane makes it more reactive in substitution and reduction reactions compared to its chloro- and hydroxyl-substituted counterparts. This reactivity can be advantageous in synthetic chemistry, allowing for the efficient formation of new compounds.
属性
分子式 |
C11H19Br |
|---|---|
分子量 |
231.17 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3-butan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H19Br/c1-3-8(2)11(7-12)5-9-4-10(9)6-11/h8-10H,3-7H2,1-2H3 |
InChI 键 |
DCKAFCGRAYQOMP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1(CC2CC2C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


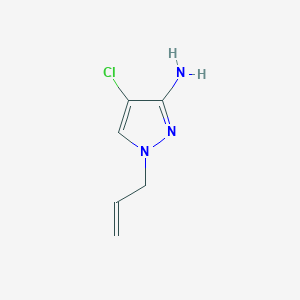

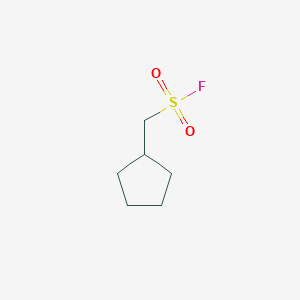
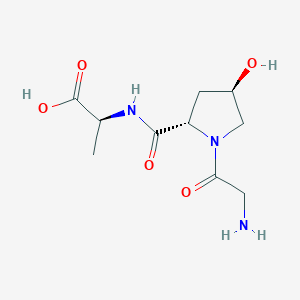
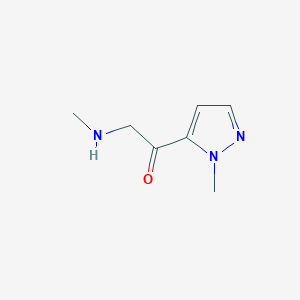
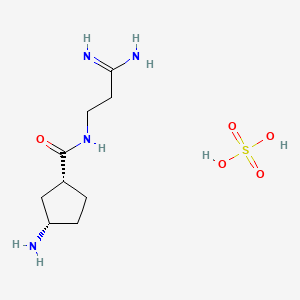

amine](/img/structure/B13155601.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)

